1H-pyrrole-2-sulfonyl fluoride
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Overview
Description
1H-pyrrole-2-sulfonyl fluoride is a chemical compound that belongs to the sulfonyl fluoride family. It’s a variant of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a significant advancement over traditional methods, which mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .
Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can be produced through direct fluorosulfonylation with fluorosulfonyl radicals .
Scientific Research Applications
Anion Recognition and Sensing
- Double-cavity Calix[4]pyrrole Derivative : A derivative of calix[4]pyrrole shows enhanced hosting ability for the fluoride anion, indicating potential applications in anion sensing and separation technologies (Danil de Namor & Shehab, 2005).
- Calix[4]pyrrole Derivative for Ion Recognition : Another calix[4]pyrrole derivative has been found to interact selectively with fluoride and mercury ions, suggesting its use in detecting and extracting these ions from environmental samples (Danil de Namor & Khalife, 2008).
Synthetic Applications
- Synthesis of Heterocyclic Sulfonyl Fluorides : A sulfur-functionalized aminoacrolein derivative is used for synthesizing heterocyclic sulfonyl fluorides, demonstrating potential in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Chemosensors Development
- Pyrreno[2,1-b]pyrrole for Fluoride Detection : Pyreno[2,1-b]pyrrole and its derivatives show high selectivity for fluoride ion detection, which could be leveraged in developing sensitive chemosensors (Lin et al., 2007).
Environmental Applications
- Destruction of Perfluorinated Compounds : Studies on the destruction of perfluorooctane sulfonate (PFOS) suggest the potential use of related compounds in environmental remediation (Zhang et al., 2013).
Electrochemical Sensing
- EDOT-functionalized Calix[4]pyrrole for Water Sensing : A novel calix[4]pyrrole compound, when electropolymerized, can effectively sense fluoride anions in water, indicating applications in water quality monitoring (Aydogan et al., 2014).
Future Directions
Sulfonyl fluorides, including 1H-pyrrole-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The future directions in this field may involve further exploration of the synthesis and applications of these compounds.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1h-pyrrole-2-sulfonyl fluoride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds are characterized by their target selectivity .
Mode of Action
It is suggested that the compound interacts with its targets through a process known as fluorosulfonylation . This process involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
It is known that pyrrolidine derivatives, including this compound, can influence biological activity .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is suggested that the compound’s action results in the production of sulfonyl fluorides through a process known as fluorosulfonylation .
Action Environment
It is known that the stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Properties
IUPAC Name |
1H-pyrrole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNO2S/c5-9(7,8)4-2-1-3-6-4/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJHRBLPTCWNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-87-6 |
Source
|
Record name | 1H-pyrrole-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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